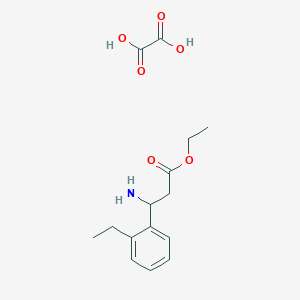
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(2-ethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6 . It has a molecular weight of 311.33 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantiomeric Purity and Synthesis
- The synthesis of enantiomerically pure compounds via resolution with immobilized enzymes shows significant advancements in achieving high enantiomeric purity (ee >99%) for pharmaceutical applications. This methodology includes steps such as reductive amination and enzymatic resolution, offering pathways for the production of enantiomerically pure substances (Fadnavis, Radhika, & Devi, 2006).
Polymorphism Study
- Polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, highlighting the complexities in analytical and physical characterization due to their similar spectra and diffraction patterns. Such studies are crucial for the development of pharmaceuticals, where different polymorphic forms can have different therapeutic and physical properties (Vogt, Williams, Johnson, & Copley, 2013).
Molecular Interactions and Crystal Packing
- The examination of crystal packing and molecular interactions, such as N⋯π and O⋯π interactions, contributes to our understanding of molecular structures and their stability. These interactions, though less common than hydrogen bonding, play a significant role in the structural organization of compounds (Zhang, Wu, & Zhang, 2011).
Short Synthesis Methods
- Short and effective synthesis methods for related compounds have been developed, utilizing techniques such as tandem Knoevenagel condensation/alkylidene reduction. These methods offer simplified and efficient pathways for producing important intermediates for further chemical transformations (Nagel, Radau, & Link, 2011).
Bioanalytical Method Development
- The establishment of quantitative bioanalytical methods for novel molecules with specific inhibitory properties illustrates the importance of accurate measurement and characterization in drug development. Such methods provide essential data on the concentration and activity of compounds, supporting their pharmacological evaluation (Nemani, Shard, & Sengupta, 2018).
Functional Studies
- Investigating the functional characteristics of compounds, such as their role as enzyme inhibitors, helps in the identification of potential therapeutic agents. For example, studies on beta-adrenergic receptor antagonists contribute to our understanding of their potential in treating various conditions (Nisoli, Tonello, Landi, & Carruba, 1996).
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
ethyl 3-amino-3-(2-ethylphenyl)propanoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2;3-1(4)2(5)6/h5-8,12H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQTFHUDVPHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)morpholine](/img/structure/B2880783.png)
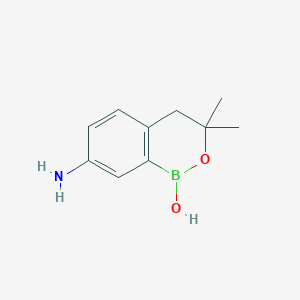
![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)
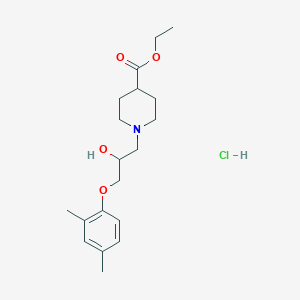
![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)
![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)
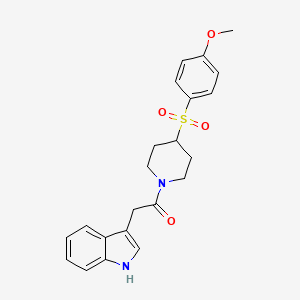


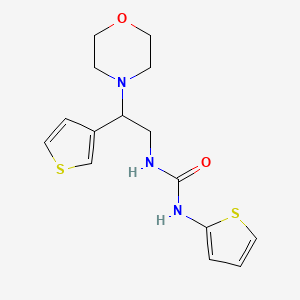
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)
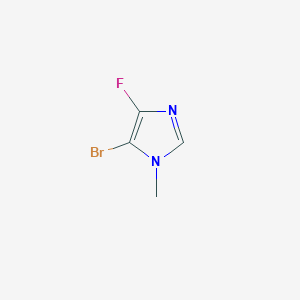
![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)